molecular formula C5H14N2 B1617765 Pentylhydrazine CAS No. 2656-71-5

Pentylhydrazine

Cat. No.: B1617765
CAS No.: 2656-71-5
M. Wt: 102.18 g/mol
InChI Key: YVZACCLFRNQBNO-UHFFFAOYSA-N
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Description

Pentylhydrazine (C₅H₁₃N₂H₂) is an aliphatic hydrazine derivative characterized by a five-carbon alkyl chain (pentyl group) attached to the hydrazine backbone (NH₂–NH–). This article synthesizes data from diverse sources to contextualize this compound within the broader family of hydrazine derivatives, focusing on structural, synthetic, and functional comparisons.

Properties

IUPAC Name

pentylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-2-3-4-5-7-6/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZACCLFRNQBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043837
Record name Pentylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2656-71-5
Record name N-Pentylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002656715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PENTYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX35HXL56X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentylhydrazine can be synthesized through several methods. One common approach involves the reaction of pentylamine with hydrazine hydrate under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where pentylamine and hydrazine hydrate are combined. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions and Radical Formation

Phenylhydrazine undergoes autoxidation in aqueous solutions, producing reactive intermediates and radicals:

  • Key intermediates : Superoxide (O₂⁻), hydrogen peroxide (H₂O₂), phenylhydrazyl radical (C₆H₅NHNH- ), phenyldiazene (C₆H₅N=NH), and benzenediazonium ion (C₆H₅N₂⁺) .

  • Mechanism : The reaction is autocatalytic and propagates via chain reactions. Superoxide dismutase (SOD) inhibits oxidation by scavenging O₂⁻, while catalase degrades H₂O₂ .

Table 1: Oxidation Products and Detection Methods

ProductDetection MethodRole in Reaction
Superoxide (O₂⁻)Nitroblue tetrazolium reductionChain propagator
Hydrogen peroxideCatalase-mediated decompositionTerminal oxidant
Benzenediazonium ionUV absorbance at 280 nmIntermediate (accelerates reaction)

Reactions with Hemoglobin

Phenylhydrazine reacts with oxyhemoglobin, initiating oxidative denaturation:

  • Initial step : Two-electron transfer from phenylhydrazine to oxyhemoglobin, forming a transient complex distinct from methemoglobin or deoxyhemoglobin .

  • Outcome : Generates N-phenylprotoporphyrin via heme modification. σ-Phenyliron(III) porphyrins are critical intermediates .

Key Observations :

  • Superoxide dismutase and catalase mitigate side reactions but do not block the primary hemoglobin interaction .

  • Halogen substituents on phenylhydrazine alter reaction kinetics: ortho-substituents decrease reactivity, while meta/para-substituents enhance it .

Electrochemical Oxidation

At pyrolytic graphite electrodes, phenylhydrazine oxidizes via a 2-electron, 2-proton mechanism:

  • Primary reaction :

    C₆H₅NHNH₂ → C₆H₅N=NH + 2H⁺ + 2e⁻\text{C₆H₅NHNH₂ → C₆H₅N=NH + 2H⁺ + 2e⁻}
  • Products : Phenyldiimide (C₆H₅N=NH) hydrolyzes to benzene (C₆H₆) and nitrogen gas (N₂) .

Table 2: Electrochemical Parameters

pH RangeElectron Transfer (n)Key Product
2.0–10.02Benzene

Diazonium Salt Reduction

Phenylhydrazine is synthesized via:

  • Diazotization of aniline with NaNO₂/HCl.

  • Reduction of the diazonium salt with Na₂SO₃/NaOH .

Optimized Conditions :

  • Reaction temperature: 10–75°C .

  • Yield: ~90% purity after hydrolysis and neutralization .

Toxicological Reactions

Phenylhydrazine induces hemolytic anemia through:

  • Radical formation : Phenyl radicals (C₆H₅- ) and H₂O₂ cause oxidative damage to erythrocytes .

  • Genotoxicity : Reacts with DNA via organic radicals or formaldehyde-mediated methylation .

Table 3: Toxic Metabolites

MetaboliteBiological Effect
BenzeneCarcinogenic
Superoxide anionLipid peroxidation
Phenyl radicalsDNA/protein adduct formation

Reaction with Metal Ions

  • Cu²⁺ catalysis : Accelerates oxidation, inhibited by EDTA .

  • Fe³⁺ in heme : Facilitates σ-bond formation with phenyl groups, modifying porphyrin structure .

Scientific Research Applications

Pentylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: this compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of pentylhydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The hydrazine moiety is known to form reactive intermediates that can modify cellular components, leading to various biological effects.

Comparison with Similar Compounds

Molecular Structure and Key Properties

Hydrazine derivatives differ primarily in their substituent groups, which significantly influence their physicochemical properties. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications/Effects References
Pentylhydrazine C₅H₁₃N₂H₂ 117.21 Low Limited data; potential intermediates Extrapolated
Phenylhydrazine C₆H₅NHNH₂ 108.14 Moderate Precursor for dyes, pharmaceuticals
Phenelzine (β-Phenylethylhydrazine) C₈H₁₀N₂·2HCl 234.13 (dihydrochloride) High Monoamine oxidase inhibitor (antidepressant)
1,2-Diphenylhydrazine C₁₂H₁₂N₂ 184.24 Insoluble Industrial intermediate; carcinogen
Methylhydrazine CH₃NHNH₂ 46.07 High Rocket propellant; highly toxic

Key Observations :

  • Alkyl vs. Aryl Substituents : Aliphatic hydrazines (e.g., this compound, methylhydrazine) exhibit lower solubility in water compared to aryl-substituted derivatives (e.g., phenylhydrazine) due to hydrophobic alkyl chains .
  • Pharmacological Activity : Arylhydrazines like phenelzine show therapeutic relevance (e.g., MAO inhibition), whereas aliphatic derivatives are more commonly linked to industrial or toxicological profiles .

Reactivity Patterns

  • Fragmentation : Arylhydrazines (e.g., DPPH derivatives) undergo photolytic/radiolytic fragmentation to yield low-molecular-weight nitro compounds .
  • Catalytic Applications : Hydrazines serve as ligands in transition metal catalysis. For example, phosphine-alkene hydrazine derivatives enhance catalytic efficiency in cross-coupling reactions .

Pharmacological Activity

  • Phenelzine: Inhibits monoamine oxidase (MAO), increasing neurotransmitter levels; used in depression treatment .
  • Phenylhydrazine : Induces hemolytic anemia in preclinical models; used to study oxidative stress .

Toxicity and Carcinogenicity

  • 1,2-Diphenylhydrazine: Classified as a carcinogen (ATSDR, 2020), with evidence of renal and hepatic toxicity in rodents .
  • Methylhydrazine : Highly toxic; exposure linked to CNS damage and hemolysis .
  • This compound : Predicted to have moderate toxicity due to its aliphatic chain, though specific data are lacking.

Biological Activity

Pentylhydrazine, a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of this compound

This compound is an organic compound characterized by the presence of a pentyl group attached to a hydrazine moiety. Hydrazines, including this compound, are known for their ability to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, compounds derived from hydrazine have shown significant antibacterial and antifungal activities. A study demonstrated that certain phenylhydrazine derivatives exhibited potent inhibitory effects against resistant strains of bacteria, including Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL .

CompoundMIC (μg/mL)Target Organism
4-cyanophenylhydrazine0.25Acinetobacter baumannii
N1-phenylhydrazine-1,2-bis(carbothioamide)12.79Various bacterial strains

Antioxidant Properties

This compound and its derivatives have also been investigated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies suggest that hydrazine derivatives can scavenge free radicals effectively, thus providing protective effects against cellular damage .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some hydrazines inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and associated symptoms .
  • Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies. The compound's ability to trigger programmed cell death has been observed in various cancer cell lines .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound derivatives were tested against multiple strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed selective toxicity toward pathogenic strains without adversely affecting normal flora .

Case Study 2: Toxicological Assessment

A toxicological study involving zebrafish embryos assessed the safety profile of this compound. The study revealed dose-dependent effects on embryonic development, highlighting potential teratogenic risks associated with high concentrations of the compound .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentylhydrazine
Reactant of Route 2
Pentylhydrazine

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